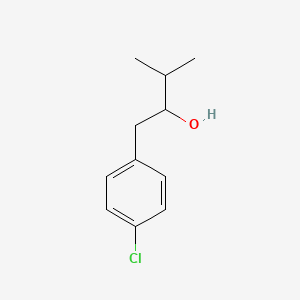

1-(4-Chlorophenyl)-3-methylbutan-2-ol

Vue d'ensemble

Description

1-(4-Chlorophenyl)-3-methylbutan-2-ol is an organic compound that belongs to the class of secondary alcohols It features a chlorophenyl group attached to a butanol backbone, making it a versatile molecule in various chemical reactions and applications

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-methylbutan-2-ol typically involves the following steps:

Grignard Reaction: The initial step involves the formation of a Grignard reagent by reacting 4-chlorobromobenzene with magnesium in anhydrous ether. This forms 4-chlorophenylmagnesium bromide.

Addition to Ketone: The Grignard reagent is then reacted with 3-methyl-2-butanone under controlled conditions to yield the desired alcohol. The reaction is typically carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity. The use of catalysts and optimized solvents can further enhance the efficiency of the process.

Analyse Des Réactions Chimiques

Types of Reactions

1-(4-Chlorophenyl)-3-methylbutan-2-ol undergoes various chemical reactions, including:

Oxidation: The secondary alcohol can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or PCC (Pyridinium chlorochromate).

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or PCC in dichloromethane.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: 1-(4-Chlorophenyl)-3-methylbutan-2-one.

Reduction: 1-(4-Chlorophenyl)-3-methylbutane.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Applications

Synthesis Intermediate

1-(4-Chlorophenyl)-3-methylbutan-2-ol is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, making it a valuable building block in organic chemistry.

Reactivity and Derivatives

The compound can undergo several reactions, including oxidation and reduction, leading to the formation of various derivatives. For instance, oxidation can convert it into 1-(4-chlorophenyl)butan-2-one, while reduction reactions can yield alcohols or other functionalized products.

| Reaction Type | Product |

|---|---|

| Oxidation | 1-(4-chlorophenyl)butan-2-one |

| Reduction | 1-(4-chlorophenyl)butan-2-ol (itself) |

Biological Applications

Antimicrobial Properties

Recent studies have highlighted the potential antimicrobial properties of this compound. Research indicates that this compound exhibits significant activity against various bacterial strains and fungi. For example, it has shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of compounds similar to this compound. The minimum inhibitory concentration (MIC) values were determined, demonstrating its bactericidal and fungicidal effects:

| Microorganism | MIC (μg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 6.25 | 22 |

| Escherichia coli | 12.5 | 18 |

| Candida albicans | 12.5 | 20 |

Medicinal Applications

Drug Development

The compound is under investigation for its potential use in drug development due to its biological activities. Its structure allows for modifications that can enhance efficacy and reduce toxicity in pharmaceutical applications.

Case Study: Synthesis of Bioactive Compounds

Research has focused on synthesizing derivatives of this compound for potential anti-cancer properties. Molecular docking studies have shown promising interactions with cancer-related targets, suggesting its utility in developing new anti-cancer agents.

Industrial Applications

Agrochemicals Production

In the agrochemical industry, this compound serves as a precursor in the synthesis of pesticides and herbicides. Its chlorinated phenyl group contributes to the bioactivity of these compounds.

Polymer Synthesis

The compound is also utilized in producing polymers and specialty chemicals, showcasing its versatility in industrial applications.

Mécanisme D'action

The mechanism of action of 1-(4-Chlorophenyl)-3-methylbutan-2-ol depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to its observed effects. For example, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(4-Chlorophenyl)-2-methylpropan-2-ol: Similar structure but with a different alkyl group.

1-(4-Chlorophenyl)-3-methylbutane: The fully reduced form of the compound.

4-Chlorobenzyl alcohol: A simpler structure with a single hydroxyl group attached to the benzene ring.

Uniqueness

1-(4-Chlorophenyl)-3-methylbutan-2-ol is unique due to its specific combination of a chlorophenyl group and a secondary alcohol. This combination allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. Its potential biological activities also make it a compound of interest in medicinal chemistry.

Propriétés

IUPAC Name |

1-(4-chlorophenyl)-3-methylbutan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO/c1-8(2)11(13)7-9-3-5-10(12)6-4-9/h3-6,8,11,13H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBAJDMVADUVMKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC=C(C=C1)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.